5-Methyl-2-(1-methylbutyl)-5-propyl-1,3-dioxane 5-Methyl-2-(1-methylbutyl)-5-propyl-1,3-dioxane
Brand Name: Vulcanchem
CAS No.: 80480-24-6
VCID: VC8001388
InChI: InChI=1S/C13H26O2/c1-5-7-11(3)12-14-9-13(4,8-6-2)10-15-12/h11-12H,5-10H2,1-4H3
SMILES: CCCC(C)C1OCC(CO1)(C)CCC
Molecular Formula: C13H26O2
Molecular Weight: 214.34 g/mol

5-Methyl-2-(1-methylbutyl)-5-propyl-1,3-dioxane

CAS No.: 80480-24-6

Cat. No.: VC8001388

Molecular Formula: C13H26O2

Molecular Weight: 214.34 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-2-(1-methylbutyl)-5-propyl-1,3-dioxane - 80480-24-6

Specification

CAS No. 80480-24-6
Molecular Formula C13H26O2
Molecular Weight 214.34 g/mol
IUPAC Name 5-methyl-2-pentan-2-yl-5-propyl-1,3-dioxane
Standard InChI InChI=1S/C13H26O2/c1-5-7-11(3)12-14-9-13(4,8-6-2)10-15-12/h11-12H,5-10H2,1-4H3
Standard InChI Key LODLFUCEWWWXPR-UHFFFAOYSA-N
SMILES CCCC(C)C1OCC(CO1)(C)CCC
Canonical SMILES CCCC(C)C1OCC(CO1)(C)CCC

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

IdentifierValueSource
CAS Registry Number80480-24-6
EC Number279-482-1
DSSTox Substance IDDTXSID70868578
Molecular FormulaC₁₃H₂₆O₂
IUPAC Name5-Methyl-2-(1-methylbutyl)-5-propyl-1,3-dioxane

Spectral Characterization

Gas chromatography-mass spectrometry (GC-MS) data from PubChem indicates a retention time profile consistent with its hydrophobic nature . Fragmentation patterns align with the cleavage of the dioxane ring and alkyl side chains, though detailed spectral libraries lack explicit entries for this compound . Nuclear magnetic resonance (NMR) data remain unpublished in open-source repositories, necessitating further experimental characterization .

Synthesis and Industrial Production

Synthetic Pathways

While detailed synthetic protocols are proprietary, the compound is likely synthesized via acid-catalyzed cyclization of diols or transacetalization reactions. For example, reacting 3-methyl-1,5-pentanediol with propionaldehyde under acidic conditions could yield the dioxane ring, followed by alkylation to introduce the 1-methylbutyl group . Industrial-scale production employs continuous flow reactors to optimize yield and purity, with commercial batches achieving ≥90% purity .

Table 2: Commercial Availability and Specifications

VendorPurityPrice Range (USD/g)Delivery Time
CymitQuimica90% MinInquire3 July 2025

Manufacturing Challenges

The branched alkyl substituents complicate purification, requiring advanced distillation or chromatographic techniques . Residual catalysts (e.g., sulfuric acid) must be meticulously removed to meet cosmetic-grade standards .

Applications and Functional Role

Use in Fragrance Formulations

As a fragrance ingredient, 5-methyl-2-(1-methylbutyl)-5-propyl-1,3-dioxane acts as a long-lasting fixative due to its low volatility and compatibility with hydrophobic matrices . It is listed in the European Chemicals Agency’s (ECHA) database under the Fragrance Information Database (IFRA) for use in perfumes and lotions at concentrations ≤1% .

Solvent and Stabilizer

Hazard CodePrecautionary StatementResponse Measure
P264Wash hands thoroughly after handlingUse nitrile gloves and fume hood
P273Avoid release to the environmentContain spills with inert absorbents
P501Dispose of contents in accordance with local regulationsIncinerate at ≥1,000°C

Ecotoxicological Profile

The compound’s log Kow (octanol-water partition coefficient) of ~4.2 predicts moderate bioaccumulation potential . Chronic exposure in aquatic ecosystems may disrupt invertebrate reproduction, though field studies are lacking .

Regulatory Status and Compliance

European Union Regulations

Listed in the ECHA’s Registered Substances database under REACH Annex VII, requiring manufacturers to submit safety data sheets (SDS) and exposure assessments . The EC number 279-482-1 mandates compliance with CLP Article 45 for labeling and packaging .

Future Research Directions

  • Toxicokinetics: Elucidate metabolic pathways in mammalian systems using radiolabeled analogs.

  • Green Synthesis: Develop biocatalytic routes using engineered lipases to reduce waste .

  • Environmental Monitoring: Establish LC-MS/MS methods to detect sub-ppb concentrations in waterways .

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